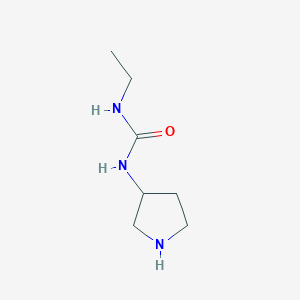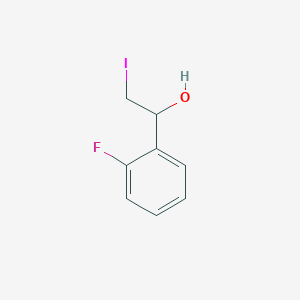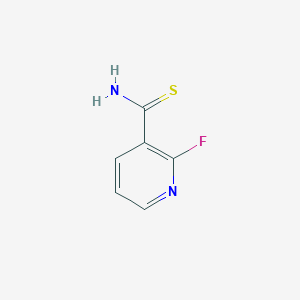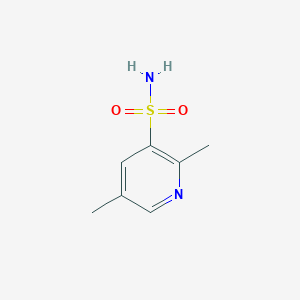
3-Ethyl-1-(pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(pyrrolidin-3-yl)urea is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug discovery and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of ethyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
C2H5NCO+C4H9NH→C7H14N2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(pyrrolidin-3-yl)urea oxides, while reduction can produce ethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of polymers and other industrial materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-yl)urea: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-1-(pyrrolidin-3-yl)urea: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
N-Ethyl-N-(pyrrolidin-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 3-Ethyl-1-(pyrrolidin-3-yl)urea is unique due to the presence of both the ethyl group and the pyrrolidine ring, which together enhance its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15N3O |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-ethyl-3-pyrrolidin-3-ylurea |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)10-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
XKCJNLRDWOJHGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)

![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)




![[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)

![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)
